molecular formula C11H19N B1492983 3-(Cyclohexylmethylidene)pyrrolidine CAS No. 1563278-79-4

3-(Cyclohexylmethylidene)pyrrolidine

Cat. No. B1492983
CAS RN: 1563278-79-4
M. Wt: 165.27 g/mol
InChI Key: CMYGWIDPUWYLBJ-UHFFFAOYSA-N
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Description

Pyrrolidine is a five-membered saturated heterocycle with one nitrogen atom and four carbon atoms . It’s widely used by medicinal chemists to create compounds for treating human diseases . The interest in this scaffold is due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .


Synthesis Analysis

Pyrrolidine can be prepared industrially by the reaction of 1,4-butanediol and ammonia at a temperature of 165–200 °C and a pressure of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst . There are also synthetic strategies involving ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3-hybridization, which allows for efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional coverage .


Chemical Reactions Analysis

Pyrrolidine and its derivatives are known to undergo various chemical reactions . The type of reaction and the products formed can depend on factors such as the substituents on the pyrrolidine ring and the reaction conditions .


Physical And Chemical Properties Analysis

Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents . It has a characteristic odor that has been described as "ammoniacal, fishy, shellfish-like" .

Scientific Research Applications

Gold Catalysis in Organic Synthesis

Gold catalysis has been utilized for the efficient cycloisomerization of alpha-aminoallenes to 3-pyrrolines, which are highly useful intermediates for synthesizing functionalized pyrrolines, pyrrolidines, and other natural products. This method shows an interesting dependency on the N-protecting group for chirality transfer and reactivity, highlighting the utility of pyrrolidine derivatives in synthesizing complex organic molecules (Morita & Krause, 2004).

Stereoselective Michael Addition

Pyrrolidine-based catalysts have demonstrated efficiency in the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, resulting in various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity. Such processes are critical for creating molecules with complex stereochemistry, which is crucial in drug development (Singh et al., 2013).

Synthesis of 3,5-Disubstituted-2-Pyridylpyrroles

The novel condensation of 2-(aminomethyl)pyridine and 1,3-diones efficiently synthesizes 3,5-disubstituted- and 3,4,5-trisubstituted-2-(2-pyridyl)pyrroles. This method, proceeding through the intermediacy of a (2-pyridyl)methylimine, showcases the synthetic versatility of pyrrolidine derivatives in heterocyclic chemistry (Klappa et al., 2002).

Antibacterial, Antifungal, Antimalarial, and Antitubercular Studies

Spiro[pyrrolidin-2,3′-oxindoles] synthesized via exo-selective 1,3-dipolar cycloaddition reaction have been screened for in vitro antibacterial, antifungal, antimalarial, and antitubercular activities, demonstrating the potential of pyrrolidine derivatives in pharmaceutical applications. Some compounds exhibited activities comparable to established standard drugs, underscoring the relevance of such derivatives in medicinal chemistry (Haddad et al., 2015).

Organocatalysis and Metal Catalysis

Pyrrolidine derivatives have been highlighted for their role as ligands in metal catalysis and organocatalysis, facilitating the synthesis of complex poly-heterocyclic pyrrolidines from simple unactivated alkenes. The discovery of an organoaluminum promoter that enables intermolecular [3+2] cycloadditions with unactivated olefins showcases the significance of pyrrolidine derivatives in advancing synthetic methodologies (Otero-Fraga et al., 2017).

Safety and Hazards

Pyrrolidine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye damage and requires appropriate protective measures when handling .

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research may focus on exploring the potential of pyrrolidine derivatives in various therapeutic areas .

Biochemical Analysis

Biochemical Properties

3-(Cyclohexylmethylidene)pyrrolidine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The interaction with cytochrome P450 enzymes leads to the hydroxylation of this compound, forming hydroxylated intermediates. These intermediates can further undergo dehydration and C-N coupling reactions, which are favored in aqueous environments .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression. This modulation can result in altered cellular metabolism, impacting the overall function of the cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes, leading to either inhibition or activation of these enzymes. For example, the interaction with cytochrome P450 enzymes results in the hydroxylation of the compound, bypassing the substrate radical. This process involves the formation of high-valent oxo-iron species, which catalyze the hydroxylation reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical properties. Long-term exposure to the compound can result in sustained alterations in cellular function, which are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes without significant toxicity. Exceeding this range can lead to adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound undergoes hydroxylation by cytochrome P450 enzymes, forming hydroxylated intermediates. These intermediates can further participate in metabolic reactions, affecting metabolic flux and metabolite levels. The involvement of this compound in these pathways highlights its significance in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound. For instance, the compound may be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. This distribution pattern affects the compound’s activity and function within the cells.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the presence of specific targeting signals can direct the compound to the mitochondria, where it can exert its effects on mitochondrial function. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

3-(cyclohexylmethylidene)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h8,10,12H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYGWIDPUWYLBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C=C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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